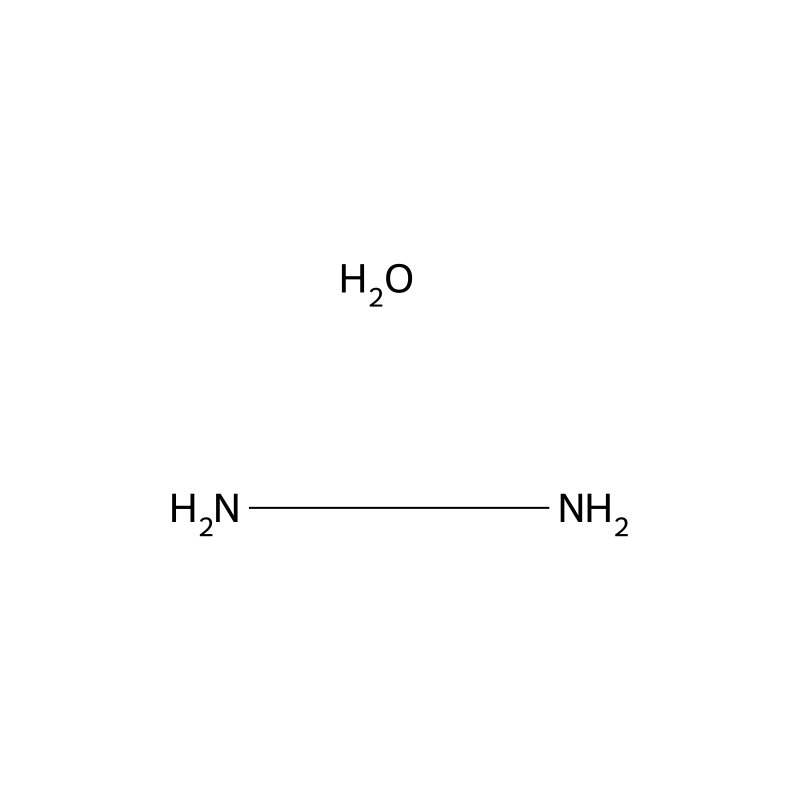

Hydrazine hydrate

H6N2O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H6N2O

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Carbonyl compounds: This includes aldehydes, ketones, and carboxylic acids. Hydrazine hydrate can convert them to their corresponding alcohols, amines, and alkanes, respectively.

- Alkenes and alkynes: These unsaturated hydrocarbons can be reduced to alkanes by hydrazine hydrate under specific conditions.

- Nitro groups: Aromatic nitro compounds are often reduced to their corresponding amines using hydrazine hydrate in the presence of catalysts like palladium, platinum, or ruthenium.

The advantages of using hydrazine hydrate in organic synthesis include:

- Mild reaction conditions: Compared to other reducing agents, hydrazine hydrate often operates under milder temperatures and pressures, making it suitable for sensitive molecules.

- Selective reduction: Depending on the reaction conditions and catalysts employed, hydrazine hydrate can selectively target specific functional groups while leaving others unaffected.

- Environmentally friendly byproducts: The reduction reaction with hydrazine hydrate typically results in the formation of nitrogen gas (N₂) and water (H₂O), which are relatively harmless compared to some other byproducts generated by alternative reducing agents.

Material Science

Researchers are exploring the potential of hydrazine hydrate in the development of advanced materials with novel properties. Here are some specific examples:

- Supercapacitors: Studies have shown that hydrazine hydrate can be used to modify the structure of electrode materials, leading to enhanced specific capacitance and improved performance in supercapacitors.

- Metal nanoparticles: Hydrazine hydrate can be employed as a reducing agent in the synthesis of metal nanoparticles with controlled size and morphology, which are crucial for various applications in catalysis, electronics, and sensing.

Hydrazine hydrate is an inorganic compound represented by the formula or . It appears as a colorless, flammable liquid with a pungent ammonia-like odor. Hydrazine itself is a simple pnictogen hydride and is highly reactive, particularly as a strong reducing agent. Hydrazine hydrate is often used in various chemical syntheses and applications due to its unique properties, including its ability to act as a precursor for other nitrogen-containing compounds .

Hydrazine hydrate is a highly toxic and corrosive compound. It is a severe skin, eye, and respiratory irritant. Exposure can cause symptoms like nausea, vomiting, dizziness, and convulsions. Additionally, hydrazine hydrate is a flammable liquid and reacts violently with oxidizers [].

Due to these hazards, strict safety protocols must be followed when handling hydrazine hydrate. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator, working in a well-ventilated fume hood, and following proper disposal procedures.

Please note:

- The mechanism of action of hydrazine hydrate is not typically applicable in scientific research, as it is the properties of hydrazine itself that are of primary interest.

- Decomposition: Under catalytic conditions, hydrazine can decompose exothermically into nitrogen and hydrogen gases:

- (Reaction 1)

- Wolff-Kishner Reduction: This reaction involves the conversion of carbonyl compounds to alkanes through the formation of hydrazones:

- Reduction Reactions: Hydrazine hydrate reduces various functional groups, including carbonyls, alkenes, and nitro groups, under mild conditions .

Hydrazine hydrate exhibits significant biological activity, primarily due to its reactivity. It has been studied for its potential effects on various biological systems:

Hydrazine hydrate can be synthesized through several methods:

- Ammonia and Sodium Hypochlorite Reaction: Ammonia reacts with sodium hypochlorite to produce hydrazine hydrate.

- Hydrogen Peroxide Reduction: Hydrogen peroxide can also be used in conjunction with ammonia to yield hydrazine hydrate .

- Direct Synthesis: Hydrazine can be directly hydrated to form hydrazine hydrate under controlled conditions.

Hydrazine hydrate finds use in various fields:

- Chemical Synthesis: It is widely used as a reagent in organic chemistry for reductions and as a building block for synthesizing other nitrogen-containing compounds.

- Propellant: Hydrazine is utilized as a monopropellant in rocket engines due to its high energy release upon decomposition .

- Agriculture: It serves as an agricultural chemical for certain types of herbicides and pesticides.

Research indicates that hydrazine hydrate interacts with various chemical species:

- Oxidizing Agents: As a strong reducing agent, it readily reacts with oxidizers, which can lead to exothermic reactions that are utilized in synthetic processes .

- Biological Interactions: Studies have shown that hydrazine derivatives can interact with biological targets, potentially influencing cellular processes and pathways, although such interactions may also pose risks due to toxicity .

Hydrazine hydrate shares similarities with several other nitrogen-containing compounds. Here is a comparison highlighting its uniqueness:

| Compound | Formula | Properties/Uses |

|---|---|---|

| Hydrazine | Strong reducing agent; used in propellants | |

| Methylhydrazine | Used in rocket fuels; more stable than hydrazine | |

| Unsymmetrical Dimethylhydrazine | Used in two-component rocket fuels; higher energy density | |

| Azodicarbonamide | Used as a blowing agent in plastics; less reactive |

Uniqueness of Hydrazine Hydrate

Hydrazine hydrate is unique due to its combination of properties as both a liquid at room temperature and a potent reducing agent. Its ability to form stable hydrates makes it easier to handle compared to anhydrous hydrazine, which is highly toxic and unstable. Additionally, the presence of water in hydrazine hydrate allows for safer storage and usage in various applications compared to its anhydrous counterpart .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

302-01-2 (Parent)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 8 of 9 companies with hazard statement code(s):;

H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];

H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];

H301+H311+H331 (12.5%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (37.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (87.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (87.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (87.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (37.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (87.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (87.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7803-57-8